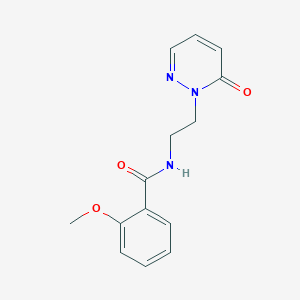

2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

CAS No.: 1049550-91-5

Cat. No.: VC4332033

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049550-91-5 |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.292 |

| IUPAC Name | 2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C14H15N3O3/c1-20-12-6-3-2-5-11(12)14(19)15-9-10-17-13(18)7-4-8-16-17/h2-8H,9-10H2,1H3,(H,15,19) |

| Standard InChI Key | BEHDILWRNIOCMD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2 |

Introduction

2-Methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound belonging to the class of substituted benzamides. It features a unique structural arrangement combining a benzamide moiety with a pyridazine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in oncology and antimicrobial research.

Synthesis

The synthesis of 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves several key steps in organic chemistry:

-

Starting Materials: Pyridazine derivatives and benzamide precursors are common starting materials.

-

Reaction Conditions: Reactions may be conducted under reflux conditions in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts such as bases or acids to facilitate the coupling reactions.

-

Purification Methods: Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor the reaction and assess purity.

Potential Biological Activities

-

Mechanism of Action: The compound is believed to interact with specific biological targets such as enzymes or receptors involved in disease processes. Similar compounds have shown potential in inhibiting kinases or modulating signaling pathways associated with cell proliferation.

-

Therapeutic Applications: Preliminary studies suggest potential applications in oncology and antimicrobial research, although further research is necessary to fully understand its mechanisms and broaden its applications.

Research Findings and Data

| Compound | Molecular Weight (g/mol) | Potential Applications | Biological Activities |

|---|---|---|---|

| 2-Methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Not specified | Oncology, Antimicrobial | Potential kinase inhibition, signaling pathway modulation |

| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide | 287.31 | Oncology, Antimicrobial | Anticancer properties, apoptosis induction |

| 5-Chloro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | 375.86 | Inflammation, Cancer | Kinase inhibition, signaling pathway modulation |

Future Directions

Further research is needed to fully elucidate the mechanisms of action and to explore the therapeutic potential of 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed for detailed structural characterization and to assess its stability under various conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume